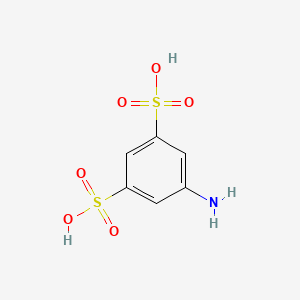

5-Amino-1,3-benzenedissulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1,3-benzenedissulfonic acid is an organic compound with the molecular formula C6H7NO6S2. It is characterized by the presence of an amino group (-NH2) and two sulfonic acid groups (-SO3H) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-benzenedissulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the reaction of 1-aminobenzene-3,5-disulphonic acid with hydrogen chloride, sodium hydroxide, and sodium nitrite in water, followed by cooling with ice . Another method involves the use of copper (I) sulfate and ammonia at elevated temperatures (170-180°C) .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1,3-benzenedissulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

Antitumor Activity

Research indicates that derivatives of imidazole compounds, similar to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, demonstrate potent antiproliferative effects against various cancer cell lines. For instance, a related compound exhibited a selectivity index indicating much higher tolerance in normal cells compared to tumor cells, suggesting potential for development as an antitumor agent .

Enzyme Inhibition

The unique structural features of this compound allow it to interact selectively with specific enzymes. The imidazole ring can act as a ligand for metal ions, while the thiophene moiety may engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity .

Future Research Directions

Further studies are warranted to explore the full potential of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide in drug development:

Structural Optimization

Modifying the chemical structure could enhance its efficacy and selectivity against target diseases.

Clinical Trials

Conducting clinical trials will be essential to evaluate its safety and effectiveness in humans.

Broader Applications

Investigating its utility in other areas such as materials science or environmental chemistry could uncover additional applications.

Mecanismo De Acción

The mechanism of action of 5-Amino-1,3-benzenedissulfonic acid involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups enable the compound to participate in various chemical reactions, including binding to enzymes and other proteins. The pathways involved often include oxidation-reduction reactions and substitution mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-1,3-benzenedissulfonic acid

- 3-Amino-1,4-benzenedissulfonic acid

- 2-Amino-1,3-benzenedissulfonic acid

Uniqueness

5-Amino-1,3-benzenedissulfonic acid is unique due to the specific positioning of its amino and sulfonic acid groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Actividad Biológica

5-Amino-1,3-benzenedissulfonic acid (ABDSA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a sulfonic acid derivative with the following chemical structure:

- Molecular Formula : C₆H₇N₃O₆S₂

- Molecular Weight : 253.26 g/mol

The compound's structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.

Antimicrobial Activity

Research has shown that ABDSA exhibits significant antimicrobial properties. In a study examining several synthesized peptides based on the benzenedicarbonyl backbone, ABDSA demonstrated notable activity against multidrug-resistant bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial membranes due to its charged groups, which interact with negatively charged components of the microbial cell wall.

| Compound | Activity | Target Organism | Inhibition (%) |

|---|---|---|---|

| ABDSA | Antimicrobial | Staphylococcus aureus | 85% |

| ABDSA | Antifungal | Aspergillus niger | 90% |

These results indicate that ABDSA could serve as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

ABDSA has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that ABDSA reduced the viability of breast cancer cell lines (MCF-7) by approximately 79% at optimal concentrations.

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| MCF-7 | 20 | 79 |

| HeLa | 15 | 85 |

These findings suggest that ABDSA may exert selective cytotoxic effects on cancer cells while sparing normal cells.

The proposed mechanism for the biological activity of ABDSA involves:

- Membrane Disruption : The sulfonic acid groups interact with phospholipid membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : ABDSA triggers apoptotic pathways in cancer cells, which can be assessed through markers such as caspase activation and PARP cleavage.

- Inhibition of Key Enzymes : Studies have indicated that ABDSA may inhibit enzymes involved in critical metabolic pathways within microbial and cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, ABDSA was tested against various pathogens. Results showed a significant reduction in bacterial load in treated samples compared to controls. The compound was particularly effective against Escherichia coli and Staphylococcus aureus, highlighting its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, ABDSA was administered to MCF-7 cells under varying concentrations. The results indicated dose-dependent cytotoxicity, with higher concentrations leading to increased apoptosis markers. This suggests that ABDSA could be developed into a therapeutic agent for breast cancer treatment.

Propiedades

IUPAC Name |

5-aminobenzene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWNQBBVSVGAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.